molecular formula C10H12N2O3 B14854048 Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate

Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate

Cat. No.: B14854048
M. Wt: 208.21 g/mol
InChI Key: GSTWCKDAFZAILU-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries. This particular compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate typically involves the formation of the pyrimidine ring followed by esterification. One common method involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The resulting pyrimidine derivative can then be esterified using ethanol and acetic acid under acidic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of carbon-based solid acids, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Ethyl (4-carboxy-6-methylpyrimidin-2-YL)acetate.

    Reduction: Ethyl (4-hydroxymethyl-6-methylpyrimidin-2-YL)acetate.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-6-methylpyrimidin-2-YL)acetate largely depends on its interaction with biological targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The formyl group can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(4-formyl-6-methylpyrimidin-2-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)5-9-11-7(2)4-8(6-13)12-9/h4,6H,3,5H2,1-2H3

InChI Key

GSTWCKDAFZAILU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=N1)C=O)C

Origin of Product

United States

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